12-Methoxy-12-oxododecane-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methoxy-12-oxododecane-5-sulfonic acid is an organic compound with the molecular formula C13H24O5S It is a sulfonic acid derivative, characterized by the presence of a methoxy group and a ketone group on a dodecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxy-12-oxododecane-5-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with dodecane, which undergoes a series of functional group transformations.
Methoxylation: Introduction of the methoxy group is achieved through a reaction with methanol in the presence of an acid catalyst.
Oxidation: The ketone group is introduced via oxidation, often using reagents such as potassium permanganate or chromium trioxide.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Higher oxidation state sulfonic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
12-Methoxy-12-oxododecane-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism by which 12-Methoxy-12-oxododecane-5-sulfonic acid exerts its effects involves interactions with various molecular targets:
Molecular Targets: The sulfonic acid group interacts with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may disrupt cellular membranes due to its surfactant properties, leading to cell lysis in microbial organisms.
Vergleich Mit ähnlichen Verbindungen
12-Methoxy-12-oxododecanoic acid: Lacks the sulfonic acid group, making it less effective as a surfactant.
Dodecanedioic acid monomethyl ester: Similar backbone but different functional groups, leading to different chemical properties and applications.
Uniqueness: 12-Methoxy-12-oxododecane-5-sulfonic acid is unique due to the combination of its methoxy, ketone, and sulfonic acid groups, which confer distinct chemical reactivity and a wide range of applications.
Eigenschaften
CAS-Nummer |
571203-22-0 |
---|---|
Molekularformel |
C13H26O5S |
Molekulargewicht |
294.41 g/mol |
IUPAC-Name |
12-methoxy-12-oxododecane-5-sulfonic acid |
InChI |
InChI=1S/C13H26O5S/c1-3-4-9-12(19(15,16)17)10-7-5-6-8-11-13(14)18-2/h12H,3-11H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
YDJWGAPEVUDZGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCCCCC(=O)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.